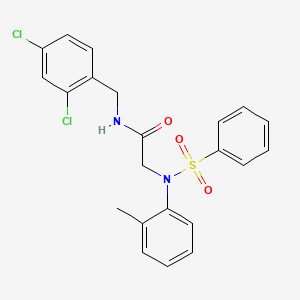![molecular formula C16H12Cl4N2O2S B5121881 3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)
3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TCB or TCB-2, and it is a member of the benzamide family of compounds. TCB-2 has been shown to have a range of biochemical and physiological effects, and it is believed to have potential applications in a variety of research fields.
Mecanismo De Acción
The mechanism of action of TCB-2 is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. TCB-2 is believed to enhance the activity of this receptor, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
TCB-2 has a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to changes in mood and perception. TCB-2 has also been shown to increase the activity of the prefrontal cortex, leading to improvements in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TCB-2 is its potency. It has been shown to have potent effects on the central nervous system at relatively low doses. However, one of the limitations of TCB-2 is its complexity. The synthesis of TCB-2 is a challenging process, and it requires expertise in organic chemistry.
Direcciones Futuras
There are several potential future directions for research on TCB-2. One area of research is in the development of new treatments for neurological disorders such as depression and anxiety. TCB-2 has shown promise in preclinical studies, and it may have potential applications in the treatment of these disorders. Another area of research is in the development of new compounds that are structurally similar to TCB-2. These compounds may have improved potency or selectivity, leading to new therapeutic options for a range of conditions. Finally, there is a need for further research on the mechanism of action of TCB-2. A better understanding of how this compound works could lead to new insights into the regulation of mood, perception, and cognition.
Métodos De Síntesis
The synthesis of TCB-2 is a complex process that involves several steps. The first step in the synthesis of TCB-2 is the reaction of 2,4,5-trichloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-chloro-4-ethoxybenzoyl chloride to form TCB-2. The synthesis of TCB-2 is a challenging process, and it requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TCB-2 has been studied extensively for its potential applications in scientific research. One of the most significant areas of research for TCB-2 is in the field of neuroscience. TCB-2 has been shown to have potent effects on the central nervous system, and it is believed to have potential applications in the treatment of neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2S/c1-2-24-14-4-3-8(5-12(14)20)15(23)22-16(25)21-13-7-10(18)9(17)6-11(13)19/h3-7H,2H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGSRTCFIDULSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)
![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)


